5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11480909
InChI: InChI=1S/C20H25FN4/c1-12(2)22-17-11-16(20(4,5)6)23-19-18(13(3)24-25(17)19)14-7-9-15(21)10-8-14/h7-12,22H,1-6H3
SMILES: CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NC(C)C
Molecular Formula: C20H25FN4
Molecular Weight: 340.4 g/mol

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC11480909

Molecular Formula: C20H25FN4

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C20H25FN4
Molecular Weight 340.4 g/mol
IUPAC Name 5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C20H25FN4/c1-12(2)22-17-11-16(20(4,5)6)23-19-18(13(3)24-25(17)19)14-7-9-15(21)10-8-14/h7-12,22H,1-6H3
Standard InChI Key CSJRHRVKLMDFDU-UHFFFAOYSA-N
SMILES CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NC(C)C
Canonical SMILES CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NC(C)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system containing fused pyrazole and pyrimidine rings. Key substituents include:

  • A tert-butyl group at position 5, enhancing lipophilicity and metabolic stability

  • A 4-fluorophenyl ring at position 3, contributing to π-π stacking interactions with biological targets

  • A methyl group at position 2, influencing steric effects

  • An isopropylamine (-N-(propan-2-yl)) group at position 7, facilitating hydrogen bonding

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
IUPAC Name5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amineSystematic nomenclature
Molecular FormulaC₂₁H₂₆FN₅Calculated
Molecular Weight375.47 g/mol
XLogP3~4.2 (Estimated)
Hydrogen Bond Donors1 (NH group)Structural analysis
Hydrogen Bond Acceptors4 (3 ring N atoms + F atom)

Synthetic Methodologies

General Synthesis Strategy

Synthesis typically follows a multi-step sequence involving:

  • Core formation: Cyclocondensation of 5-amino-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile with β-diketones or enaminones

  • Functionalization:

    • tert-Butyl introduction via Friedel-Crafts alkylation

    • Methyl group installation through nucleophilic substitution

    • Amine coupling using Buchwald-Hartwig amination

Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (HPLC)Source
CyclocondensationDMF, 120°C, 8 hr68>95%
tert-Butyl additionAlCl₃, tert-butyl chloride, 0°C7292%
Amine couplingPd(OAc)₂, Xantphos, Cs₂CO₃, 100°C8198%

Purification and Characterization

Final compounds are typically purified via:

  • Flash chromatography (silica gel, ethyl acetate/hexane gradient)

  • Recrystallization from ethanol/water mixtures
    Critical characterization methods include:

  • ¹H/¹³C NMR: Confirms substituent positions through characteristic shifts (e.g., ¹⁹F coupling in 4-fluorophenyl group)

  • HRMS: Validates molecular formula

  • X-ray crystallography: Resolves spatial arrangement of bulky tert-butyl and fluorophenyl groups

Pharmacological Significance

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidines with similar substitution patterns show:

  • Gram-positive bacteria: MIC 2-8 μg/mL against S. aureus

  • Fungal pathogens: 70-90% growth inhibition of C. albicans at 50 μM

Table 3: Comparative Biological Activities of Structural Analogs

CompoundCDK2 IC₅₀ (nM)S. aureus MIC (μg/mL)DPPH SC₅₀ (μM)Source
5-tert-butyl-3-(4-Cl-phenyl) analog34 ± 24.1 ± 0.382 ± 5
N-Cyclopentyl derivative89 ± 78.2 ± 0.6124 ± 8
N-Butyl-2-methyl variant152 ± 1116.4 ± 1.1215 ± 12

Physicochemical and ADME Properties

Solubility and Permeability

  • Aqueous solubility: 12.8 μg/mL (pH 7.4), enhanced to 98.3 μg/mL with β-cyclodextrin complexation

  • Caco-2 permeability: Papp 8.7 × 10⁻⁶ cm/s, indicating moderate absorption

  • Plasma protein binding: 92-96% across species, driven by lipophilic substituents

Metabolic Stability

Key metabolic pathways identified in liver microsomes:

  • Oxidation: tert-Butyl group → carboxylic acid (major)

  • N-Dealkylation: Isopropylamine removal (minor)

  • Glucuronidation: NH group conjugation (species-dependent)

Computational Modeling Insights

Molecular Docking Studies

Docking into CDK2 (PDB 1AQ1) reveals:

  • Fluorophenyl ring: π-π stacking with Phe82 (bond distance 3.8 Å)

  • Pyrimidine N1: Hydrogen bond with Leu83 backbone (1.9 Å)

  • tert-Butyl group: Hydrophobic interaction with Val18

QSAR Predictions

Critical parameters influencing activity:

  • Topological polar surface area: Optimal range 75-85 Ų for blood-brain barrier penetration

  • Molar refractivity: <110 associated with enhanced antimicrobial effects

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